Boc-D-Serine Benzylamide
Description
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Structure
3D Structure
Properties
CAS No. |
141108-78-3 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m0/s1 |
InChI Key |
CTFYHNRRPGOYJS-LBPRGKRZSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Synonyms |
Boc-D-Serine Benzylamide |
Origin of Product |
United States |
Incorporation of Reporter and Affinity Tags:to Function As a Probe, an Analog Must Be Detectable. This is Achieved by Incorporating Fluorescent Dyes or Affinity Tags. for Example, Studies on Nlrp3 Inhibitors Have Shown the Successful Synthesis of Probes by Coupling the Binding Ligand to a Coumarin Fluorophore or a Biotin Tag.nih.govthe Synthesis Often Involves a Linker to Spatially Separate the Reporter from the Core Ligand, Minimizing Interference with Target Binding. the Synthesis of a Tert Butyl 4 Sulfamoylbenzyl Carbamate Intermediate Highlights a Common Strategy Where a Protected Amine is Incorporated into the Structure, Which Can Later Be Deprotected and Coupled to a Reporter Molecule Using Standard Amide Bond Formation Chemistry.nih.gov
The following table summarizes the findings from a structure-activity relationship study on benserazide (B1668006) analogs, which serves as a model for the type of analysis applicable to Boc-D-Serine Benzylamide analogs.
| Compound | Modification from Parent Structure | IC₅₀ (µM) | Rationale for Modification |
|---|---|---|---|
| Benserazide | Parent Compound (L-Serine based) | 3.68 | Baseline activity measurement. |
| Analog 1 | Removal of hydroxyl groups from aryl ring | > 50 (Inactive) | To test the importance of hydrogen bonding with the target. |
| Analog 2 | Replacement of serine hydroxyl with thiol | 0.58 | To explore alternative interactions with the enzyme active site. |
| Analog 3 | Introduction of a rigid imine linker | 1.25 | To reduce conformational flexibility and enhance binding affinity. |
Data adapted from structure-activity relationship studies on benserazide analogs to illustrate the principles of probe design. rsc.orgrsc.org
Applications of Boc D Serine Benzylamide As a Synthetic Building Block and Precursor
Role in Peptide and Peptidomimetic Synthesis
The structure of Boc-D-Serine Benzylamide is ideally suited for its application in the synthesis of peptides and their mimics. uq.edu.au The Boc group provides a reliable method for protecting the amino group during peptide coupling reactions, which can be selectively removed under acidic conditions to allow for the controlled, stepwise elongation of peptide chains.
This compound is a valuable building block for the assembly of specific oligopeptide sequences. google.com.na The process of peptide synthesis involves the formation of amide (peptide) bonds between amino acids. The Boc protecting group on the D-serine derivative prevents unwanted side reactions at the amino group while the carboxyl group is activated for coupling with another amino acid. spbu.ru Once the peptide bond is formed, the Boc group can be cleaved, typically with an acid like trifluoroacetic acid (TFA), to reveal a new N-terminal amine, ready for the next coupling step. nih.gov This iterative process allows for the precise construction of peptides with a defined sequence. The benzylamide at the C-terminus can also influence the properties of the resulting peptide, for instance, by increasing its hydrophobicity.
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability or bioavailability. This compound serves as a key starting material in the creation of these sophisticated molecules. uq.edu.au For example, it can be incorporated into scaffolds designed to mimic specific peptide secondary structures, like β-turns or helices. researchgate.netuu.nl The D-configuration of the serine residue can be particularly important in inducing specific conformations in the resulting peptidomimetic. The benzylamide group can also play a role in the design, potentially engaging in hydrophobic interactions within the target binding site. uq.edu.au
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the way peptides are made. In SPPS, the C-terminal amino acid of the desired peptide is anchored to a solid support, typically a resin like the Merrifield resin (a type of chloromethylated polystyrene). nih.gov While direct linkage of this compound to a Merrifield resin isn't the standard approach due to the already amidated C-terminus, the principles of SPPS are highly relevant to its use.
In a typical Boc-based SPPS strategy, an N-Boc protected amino acid is attached to the resin. nih.gov Boc-D-Serine, the precursor to the benzylamide, can be readily used in this context. The Boc group is stable to the conditions used for coupling but is easily removed by acid to allow for chain elongation. nih.gov The use of Boc-protected amino acids is a cornerstone of this methodology. spbu.ru
Precursor in the Synthesis of Complex Organic Molecules
Beyond peptides, this compound and its parent compound, D-serine, are valuable precursors for the synthesis of a wide array of complex, often chiral, organic molecules. simsonpharma.com
D-serine, as a non-proteinogenic amino acid, is a valuable chiral starting material. mdpi.comgoogle.com this compound, as a protected derivative, is an important intermediate in synthetic pathways originating from D-serine. The inherent chirality of D-serine is preserved throughout synthetic sequences, allowing for the creation of enantiomerically pure complex molecules. mdpi.comresearchgate.net For instance, derivatives of D-serine are used in the synthesis of compounds like Lacosamide (B1674222), an anticonvulsant drug. google.comub.edu The synthesis often involves the protection of the amino group as a Boc-carbamate, followed by modifications to the side chain and carboxyl group. google.com
Contributions to the Chiral Pool in Organic Synthesis
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids and sugars, that can be used as starting materials for the synthesis of other chiral compounds. mdpi.com
D-serine is a key member of this chiral pool, and its derivatives, including this compound, extend its utility. mdpi.comgoogle.com By starting with an enantiomerically pure compound like D-serine, chemists can avoid the need for challenging and often inefficient chiral resolution steps later in a synthesis. mdpi.com The use of Boc-D-Serine and its derivatives allows for the stereocontrolled introduction of a specific chiral center into a target molecule, which is a fundamental strategy in modern asymmetric synthesis. mdpi.comresearchgate.net
Utility in the Formation of Heterocyclic Compounds
The chiral backbone of this compound and its direct precursor, Boc-D-serine, serves as a valuable stereodefined template for the synthesis of various enantiomerically pure heterocyclic compounds. The inherent hydroxyl and protected amine functionalities provide strategic points for cyclization reactions, leading to important scaffolds such as oxazolines, piperidines, and azetidines.
Synthesis of 2-Oxazolines
One of the most direct applications of this compound as a building block is in the formation of 2-oxazoline rings. Oxazolines are prevalent motifs in numerous biologically active natural products and are widely used as chiral ligands in asymmetric catalysis. uzh.chwikipedia.org The synthesis proceeds via the cyclodehydration of the β-hydroxyamide structure inherent to this compound. uzh.ch This transformation involves the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amide oxygen.
Several reagents have been developed to facilitate this cyclization under mild conditions that preserve the stereochemical integrity of the chiral center. mdpi.com Research has shown that dehydrating agents like diethylaminosulfur trifluoride (DAST) and its more stable crystalline counterpart, XtalFluor-E, are effective for converting β-hydroxyamides into oxazolines. uzh.ch In these reactions, the hydroxyl group is converted into a good leaving group, which promotes the subsequent ring closure. An alternative modern approach employs triflic acid (TfOH) to promote the dehydrative cyclization, generating water as the only stoichiometric byproduct. mdpi.com
Table 1: Reagents for Oxazoline Formation from Serine Derivatives
| Reagent | Description | Key Features |
|---|---|---|
| DAST (Diethylaminosulfur trifluoride) | A fluorinating agent commonly used for dehydrative cyclization. uzh.chmdpi.com | Effective but can require careful handling. |
| XtalFluor-E | A tetrafluoroborate (B81430) salt alternative to DAST. uzh.chmdpi.com | Offers good yields and improved stability over DAST. uzh.ch |
| Triflic Acid (TfOH) | A strong acid catalyst for dehydrative cyclization. mdpi.com | Promotes the reaction with water as the only byproduct, affording an environmentally cleaner process. mdpi.com |
Precursor to Piperidine (B6355638) Derivatives
The D-serine framework is instrumental in the enantioselective synthesis of more complex heterocyclic systems, such as substituted piperidines. Research has demonstrated a multi-step synthesis of (3R,4S)-piperidine diamine derivatives, which are potent inhibitors of Factor Xa, starting from Boc-D-serine. clockss.org
The synthesis begins by converting Boc-D-serine into a Weinreb amide, which is subsequently reduced to form the corresponding (R)-Garner aldehyde. clockss.org This aldehyde is a key intermediate that undergoes a Wittig-Horner reaction to yield an α,β-unsaturated ester. The introduction of an amino group via treatment with benzylamine (B48309), followed by a series of protection and deprotection steps, ultimately leads to the cyclization and formation of the desired piperidine ring structure. clockss.org This pathway highlights how the stereocenter of D-serine directs the stereochemistry of the final heterocyclic product. clockss.org
Table 2: Key Transformations in Piperidine Synthesis from Boc-D-Serine
| Step | Starting Material/Intermediate | Key Reagents | Product/Intermediate |
|---|---|---|---|
| 1 | Boc-D-serine | O,N-dimethylhydroxylamine | Amide Intermediate (Weinreb amide) clockss.org |
| 2 | Amide Intermediate | LiAlH₄ (Lithium aluminium hydride) | (R)-Garner aldehyde clockss.org |
| 3 | (R)-Garner aldehyde | Wittig-Horner reagent | α,β-Unsaturated ester clockss.org |
| 4 | α,β-Unsaturated ester | Benzylamine | Amine adduct (precursor to cyclization) clockss.org |
| 5 | Linear Amine Precursor | Multi-step process including protection/deprotection | (3R,4S)-Piperidine derivative clockss.org |
Synthesis of Azetidines
The D-serine scaffold has also been employed in the synthesis of azetidines, four-membered nitrogen-containing heterocycles. acs.org These strained ring systems are of interest in medicinal chemistry. A synthetic route to cis-polyoximic acid, an azetidine (B1206935) derivative, utilizes D-serine as the chiral starting material. The key step in this synthesis is the formation of the azetidine ring via a rhodium-catalyzed carbene insertion into an N-H bond. This reaction uses a diazoketone intermediate derived from D-serine to construct the four-membered ring with high stereocontrol. acs.org
Formation of Isoxazolidinones (D-Cycloserine)
D-serine is a direct precursor for the synthesis of D-cycloserine, an antibiotic containing a 4-isoxazolidinone heterocyclic ring. nih.gov One synthetic pathway involves the transformation of D-serine into a β-chloroalanine derivative, which is then converted to a hydroxamic acid. This intermediate readily undergoes intramolecular cyclization to yield D-cycloserine. nih.gov This application underscores the utility of the D-serine backbone in constructing heterocycles containing more than one heteroatom.
Structural Investigations and Conformational Analysis of Boc D Serine Benzylamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure and conformation of Boc-D-Serine Benzylamide in various states. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Circular Dichroism (CD) provide complementary information for a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure and exploring the solution-state conformation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
In ¹H NMR, the tert-butoxycarbonyl (Boc) protecting group typically displays a characteristic singlet for its nine equivalent protons around δ 1.4 ppm. The aromatic protons of the benzylamide group appear as a multiplet in the region of δ 7.3 ppm. The protons on the serine backbone (α-CH, β-CH₂, and amide/hydroxyl protons) provide crucial information about the molecule's torsional angles and preferred conformation through their chemical shifts and coupling constants.
¹³C NMR spectroscopy complements the proton data, with the amide and carbamate (B1207046) carbonyl carbons resonating in the downfield region of δ 170–175 ppm. The carbons of the Boc group and the benzyl (B1604629) group also show distinct signals confirming the compound's identity.
Advanced NMR techniques, such as Variable Temperature (VT) NMR, can be employed to study the dynamics of conformational exchange, particularly the rotation around amide bonds and the stability of intramolecular hydrogen bonds. uni-regensburg.de Two-dimensional NMR experiments like NOESY can reveal through-space correlations between protons, helping to define the molecule's folding and the spatial proximity of different functional groups. Similarly, COSY and TOCSY experiments establish proton-proton coupling networks, confirming the spin systems of the serine and benzyl moieties. rsc.org The presence of short, strong hydrogen bonds (SSHBs), which can influence conformation, can also be investigated using low-field ¹H NMR. nih.govmdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Boc | -C(CH₃)₃ | ~1.4 | Singlet |
| Boc | -C(CH₃)₃ | ~80 | - |
| Boc | C=O | ~155 | - |
| Benzylamide | Aromatic C-H | ~7.3 | Multiplet |
| Benzylamide | Aromatic C | ~127-138 | - |
| Benzylamide | CH₂ | ~4.5 | Doublet |
| Serine | α-CH | ~4.3 | Multiplet |
| Serine | β-CH₂ | ~3.6-4.0 | Multiplet |
Note: Expected values are based on data from analogous compounds and general chemical shift ranges. Actual values may vary depending on solvent and experimental conditions. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an analyte with extremely high accuracy, typically using a Time-of-Flight (TOF) mass analyzer. acs.orgacs.org
For this compound, with a molecular formula of C₁₅H₂₂N₂O₄, the exact mass can be calculated and compared to the experimentally measured value. fda.govncats.io The high resolution allows differentiation between compounds with the same nominal mass but different elemental formulas. The analysis typically looks for the protonated molecular ion, [M+H]⁺, in positive ion mode. The close agreement between the theoretical and observed mass provides definitive proof of the compound's molecular formula. rsc.org
Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄ | fda.gov |
| Molecular Weight (Nominal) | 294.35 g/mol | fda.govncats.io |
| Theoretical Monoisotopic Mass | 294.15796 | Calculated |
| Expected Ion (ESI+) | [M+H]⁺ | rsc.org |
Circular Dichroism (CD) for Chirality and Conformation
Circular Dichroism (CD) spectroscopy is a critical technique for investigating the chirality and secondary structure of this compound. rsc.org As a chiral molecule containing a D-serine core, it will interact differently with left and right circularly polarized light, producing a characteristic CD spectrum. This spectrum serves as a fingerprint for its absolute configuration. researchgate.net
The CD spectrum for the D-enantiomer is expected to be a mirror image of the spectrum for its corresponding L-enantiomer. This non-destructive technique is invaluable for confirming that the stereochemical integrity of the D-serine starting material is maintained throughout the synthesis. acs.org Furthermore, features in the CD spectrum, particularly the Cotton effects arising from the amide chromophores, can provide qualitative information about the molecule's preferred conformation in solution, such as the presence of ordered secondary structures like β-turns or helical folds. pnas.orgmdpi.com
X-ray Crystallographic Studies and Solid-State Conformation
While solution-state techniques provide data on dynamic conformations, X-ray crystallography offers a precise, static picture of the molecule's structure in the solid state. This method is the gold standard for determining bond lengths, bond angles, and torsional angles with high accuracy. Although a specific crystal structure for this compound was not found in the surveyed literature, the methodology is well-established for similar molecules. nih.govnih.gov Such a study would definitively establish the three-dimensional arrangement of the atoms and the molecule's solid-state conformation.
Analysis of Intermolecular Interactions and Crystal Packing
A key aspect of an X-ray crystallographic study is the analysis of the crystal packing and the network of intermolecular interactions that stabilize the lattice. researchgate.net For this compound, the molecular structure contains several functional groups capable of forming hydrogen bonds: the amide N-H (donor), the hydroxyl O-H (donor and acceptor), and the two carbonyl oxygens (carbamate and amide, both acceptors).
Table 3: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Potential Role |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Carbonyl Oxygen (Amide or Boc) | Primary structural motif, linking molecules. researchgate.net |
| Hydrogen Bond | Hydroxyl O-H | Carbonyl Oxygen (Amide or Boc) | Stabilizing the crystal lattice. |
| Hydrogen Bond | Hydroxyl O-H | Hydroxyl Oxygen | Can form chains or dimers. |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools to complement experimental findings and to explore aspects of molecular structure that are difficult to observe directly. uq.edu.au For this compound, molecular modeling can be used to predict its conformational preferences, analyze its electronic structure, and rationalize spectroscopic data.
Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule, predicting its lowest energy conformation. researchgate.net These calculations can also predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data from NMR and IR spectroscopy for validation.
Molecular Dynamics (MD) simulations are particularly useful for studying the conformational flexibility of this compound in a simulated solvent environment. nih.govnih.gov An MD trajectory can reveal the different conformations the molecule can adopt over time, the transitions between them, and the dynamics of intramolecular hydrogen bonds that stabilize certain folded structures. mdpi.com This provides a dynamic view that complements the static picture from X-ray crystallography and the time-averaged data from NMR. Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied to understand how structural variations would affect molecular properties. nih.gov
Table 4: Application of Computational Methods to this compound
| Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Spectroscopic Prediction | Lowest energy conformation, predicted NMR and IR spectra for comparison with experimental data. researchgate.net |
| Molecular Dynamics (MD) | Conformational Sampling, Solvation Effects | Accessible conformations in solution, stability of intramolecular H-bonds, dynamic behavior. mdpi.comnih.gov |
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without reliance on empirical data. For this compound, these calculations can predict a range of fundamental properties that govern its chemical behavior.
DFT calculations, particularly using common functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine the molecule's optimized geometry, corresponding to the lowest energy conformation. researchgate.net From this optimized structure, a wealth of electronic information can be extracted. Key properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability; a larger gap suggests higher stability and lower chemical reactivity. The MEP map visually represents the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carbonyl and hydroxyl groups, and electron-poor regions (electrophilic sites). These calculations are foundational for understanding how the molecule will interact with other reagents or biological targets. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These values are representative examples for a molecule of this class and are for illustrative purposes.)
| Property | Calculated Value | Significance |
| Optimized Ground State Energy | -995.4 Hartree | Represents the total electronic energy at the minimum energy geometry. |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons; associated with the capacity to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital; associated with the capacity to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and non-covalent interactions. |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov this compound possesses several rotatable bonds, including those in the serine backbone (φ, ψ angles) and around the amide and ester linkages of the protecting and capping groups. This flexibility allows it to adopt a wide range of conformations in solution.
MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that maps the molecule's conformational landscape. nih.gov By simulating the molecule in a solvent box (e.g., water) at a given temperature and pressure, one can observe the transitions between different low-energy conformational states. Analysis of the simulation trajectory can reveal the most populated conformations, the flexibility of different molecular regions (e.g., via Root Mean Square Fluctuation, RMSF), and the intramolecular hydrogen bonding patterns that stabilize certain structures. For instance, a hydrogen bond between the serine hydroxyl group and a carbonyl oxygen could significantly influence the preferred conformation.
Table 2: Example Conformational Analysis from a Hypothetical MD Simulation (Note: This table illustrates potential findings from an MD simulation.)
| Dihedral Angle | Description | Predominant Range (degrees) | Implication |
| Φ (N-Cα) | Backbone N to alpha-carbon | +40° to +80° | Defines the orientation of the Boc group relative to the side chain. |
| Ψ (Cα-C') | Backbone alpha-carbon to carbonyl C | -70° to -30° | Defines the orientation of the benzylamide group relative to the side chain. |
| χ1 (Cα-Cβ) | Side chain rotation | +50° to +70°, +170° to +190° | Determines the spatial position of the hydroxyl (-OH) group. |
| ω (C-N) | Amide bond (benzylamide) | 180° ± 10° | The amide bond is predominantly planar (trans configuration). |
In Silico Docking and Binding Mode Predictions (e.g., for enzyme interactions)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. researchgate.net Given its structure as a D-serine derivative, this compound could be investigated as a potential ligand for various enzymes, including serine proteases or as a modulator of receptors where D-serine itself is active, such as the NMDA receptor. biorxiv.org
The docking process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding affinity for numerous possible poses. derpharmachemica.com The results can predict the most stable binding mode and identify the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For example, docking into a trypsin-like serine protease might show the serine hydroxyl group forming a hydrogen bond with a key active site residue like histidine or aspartate, while the benzyl group could occupy a hydrophobic pocket. uq.edu.au
Table 3: Hypothetical Docking Results of this compound into a Serine Protease Active Site (Note: This data is a representative example of a docking study output.)
| Interacting Residue (Receptor) | Ligand Atom/Group | Interaction Type | Distance (Å) |
| His57 | Serine -OH | Hydrogen Bond | 2.1 |
| Ser195 | Benzylamide N-H | Hydrogen Bond | 2.9 |
| Asp102 | Serine -OH | Hydrogen Bond (acceptor) | 3.0 |
| Trp215 | Benzyl Ring | Hydrophobic (π-π stacking) | 4.5 |
| Gly216 | Boc Group | van der Waals | 3.8 |
| Binding Score | -7.2 kcal/mol | Lower scores typically indicate stronger predicted binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Molecular Interactions)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR study on this compound would first require the synthesis and testing of a library of its analogs, where specific parts of the molecule are systematically modified. For example, the benzyl group could be substituted with other aromatic or aliphatic moieties, or the Boc group could be replaced with other protecting groups.
Once activity data is obtained, a QSAR model is developed by calculating various molecular descriptors for each analog. These descriptors quantify physicochemical properties such as:
Steric properties: Molecular weight, volume, surface area (e.g., van der Waals surface).
Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Hydrophobic properties: LogP (the partition coefficient), which measures lipophilicity.
Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that links these descriptors to the observed activity. nih.gov The resulting model can predict the activity of new, unsynthesized compounds and provide mechanistic insights into which molecular interactions are most critical for activity. For instance, a positive coefficient for LogP in the QSAR equation would suggest that increasing hydrophobicity enhances biological activity.
Table 4: Example of a Hypothetical 2D-QSAR Model for a Series of this compound Analogs (Note: This table presents a simplified, illustrative QSAR equation and its statistical validation.)
| Parameter | Description |
| QSAR Equation | pIC₅₀ = 0.65 * LogP - 0.21 * Vm + 0.05 * μ + 2.1 |
| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration (a measure of activity). |
| LogP | Logarithm of the octanol-water partition coefficient (hydrophobicity). |
| Vm | Molar volume (a steric descriptor). |
| μ | Dipole moment (an electronic descriptor). |
| q² | 0.68 (Cross-validated correlation coefficient; a measure of predictive power). |
| r² | 0.91 (Non-cross-validated correlation coefficient; a measure of data fit). |
Molecular Biological Activity and Mechanistic Interactions Excluding Clinical Data
Investigations into Enzyme Inhibition Mechanisms
Boc-D-Serine Benzylamide and its derivatives have been investigated for their potential to inhibit various enzymes, particularly serine proteases and carbonic anhydrases.
This compound serves as a structural scaffold in the development of inhibitors for serine proteases, a broad family of enzymes crucial in many physiological processes. uq.edu.au The dysregulation of these proteases is often linked to disease, making them viable therapeutic targets. uq.edu.au In vitro studies have demonstrated that compounds structurally related to this compound can effectively inhibit serine proteases.
The mechanism of inhibition often involves the inhibitor molecule competing with the substrate for the active site of the enzyme. Kinetic studies, which measure the rate of enzyme activity, are essential for characterizing the nature of this inhibition. For instance, the half-maximal inhibitory concentration (IC50) value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter determined in these analyses. frontiersin.org The determination of IC50 values often involves incubating the enzyme with the inhibitor for a specific period before adding the substrate and then measuring the resulting enzyme activity. frontiersin.org
Kinetic progress curves can distinguish between reversible and irreversible inhibition. A reversible inhibitor will result in a non-zero steady-state velocity, whereas an irreversible inhibitor will lead to a final velocity of zero. frontiersin.org For some serine protease inhibitors, the mechanism is competitive, meaning the inhibitor binds to the active site, thus increasing the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax).
Beyond serine proteases, derivatives of Boc-D-Serine have been explored as inhibitors of other enzyme classes, such as carbonic anhydrases (CAs). bcrcp.ac.inmdpi.com Human carbonic anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a significant role in various physiological processes. bcrcp.ac.in
The inhibitory activity of compounds against hCA II is often evaluated by their inhibition constant (Ki). For example, N-protected amino acids linked to sulfonamides have shown inhibitory activity against hCA II with Ki values in the nanomolar range. bcrcp.ac.in The presence and nature of a linker between the benzenesulfonamide (B165840) moiety and the amino acid can significantly influence the inhibitory potency. bcrcp.ac.in A "two-prong" approach, where a primary inhibitor is conjugated to a group that interacts with surface-exposed residues of the enzyme, has been shown to enhance binding affinity by several orders of magnitude. nih.gov
Table 1: Inhibitory Activity of Selected Compound Classes against Carbonic Anhydrase II
| Compound Class | Linker | Ki Range (nM) |
|---|---|---|
| N-protected amino acids with sulfonamides | -(CH2)4-O- | 8.6 - 11.9 |
| 8-Quinoline sulfonyl moiety with sulfonamides | Not specified | 2.1 - 17.4 |
Data sourced from multiple studies on CA inhibition. bcrcp.ac.in
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For this compound derivatives, specific structural features are crucial for their binding affinity to enzymes. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility, while the benzylamide moiety can improve lipophilicity and membrane permeability.
In the context of serine protease inhibitors, the P1 position of a substrate analogue inhibitor is critical for binding. For instance, some trypsin-like serine proteases show a preference for chloro-substituted benzylamides at the P1 position. portlandpress.com The design of activity-based probes with diverse side chains has revealed that benzyl (B1604629) guanidine (B92328) side chains confer high inhibitory effects against a panel of trypsin-like serine proteases. frontiersin.org
For carbonic anhydrase inhibitors, the "tail approach" involves modifying a part of the inhibitor that does not directly interact with the zinc ion in the active site but can interact with surrounding amino acid residues. This strategy aims to achieve isoform selectivity. mdpi.com The chemical diversity of amino acid side chains makes them ideal candidates for this "tail" modification. mdpi.com
Receptor Binding Studies at the Molecular Level
While direct receptor binding studies specifically for this compound are not extensively detailed in the provided context, the principles of such studies can be inferred from related research on peptide analogues and receptor antagonists. Receptor binding assays are used to determine the affinity of a ligand for a receptor. nih.gov These assays typically involve incubating a radiolabeled ligand with a membrane preparation containing the receptor of interest and measuring the amount of bound radioactivity. nih.govpnas.org
The affinity is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. acs.org For example, in the study of protease-activated receptor-1 (PAR-1) antagonists, radioligand binding assays were used to determine the binding affinity of newly synthesized compounds. pnas.org Molecular docking simulations can also be employed to predict the binding pose of a ligand within a receptor's binding site, providing insights into the specific interactions that contribute to binding affinity. acs.orgacs.org
Exploration of Antimicrobial Properties via Molecular Pathways (In Vitro Studies)
The D-serine scaffold, a component of this compound, has been investigated for its potential to enhance the activity of antibiotics against resistant bacteria. In vitro studies have shown that D-serine can act synergistically with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The proposed mechanism involves the incorporation of D-serine into the bacterial cell wall peptidoglycan, leading to the formation of D-alanine-D-serine residues instead of the usual D-alanine-D-alanine. nih.gov This alteration is thought to decrease the affinity of penicillin-binding proteins (PBPs) for their substrate during the transpeptidation step of cell wall synthesis, thereby sensitizing the bacteria to β-lactam antibiotics. nih.gov The synergistic effect is quantified by the fractional inhibitory concentration index (FICI), where a value of ≤0.5 indicates synergy. nih.gov
Role in Protein Folding and Enzyme-Substrate Interaction Studies
This compound and similar protected amino acid derivatives are valuable tools in studies related to enzyme-substrate interactions and protein folding. Their structural similarity to natural amino acids allows them to act as probes to investigate the dynamics of protein structure and the mechanisms of enzyme catalysis.
The study of enzyme-substrate interactions is fundamental to understanding how enzymes achieve their remarkable catalytic efficiency. mdpi.com These interactions can be probed using non-covalent inhibitors that bind to the active site, mimicking the substrate. nih.gov Such studies provide insights into the specific binding modes and the roles of different residues in catalysis. nih.govnih.gov Furthermore, the introduction of non-canonical amino acids, including D-amino acids and their derivatives, into peptides can confer resistance to proteolytic degradation and allows for detailed structural and functional analyses of enzymes. mdpi.com
Design and Synthesis of this compound Analogs as Biological Probes
The development of analogs of a parent compound is a cornerstone of medicinal chemistry and chemical biology. In the context of this compound, designing and synthesizing analogs serves to create sophisticated biological probes. These probes are indispensable tools for elucidating molecular interactions, identifying enzyme targets, and understanding complex biological pathways. The design process involves strategic modifications to the core structure of this compound to introduce new functionalities, such as reporter tags for detection or reactive groups for covalent labeling, without compromising the molecular recognition properties of the original scaffold.
The primary goal is to create molecules that can interact with biological targets in a specific and detectable manner. This often involves exploring structure-activity relationships (SAR) to optimize affinity and selectivity. Key strategies in the design of such probes include the incorporation of fluorescent moieties, affinity labels like biotin (B1667282), or chemically reactive "warheads" that can form stable covalent bonds with target enzymes, a technique central to activity-based protein profiling (ABPP). nih.gov
The synthesis of these analogs frequently employs versatile and robust chemical strategies, including solid-phase synthesis, which allows for the rapid generation of a diverse library of compounds. pnas.org Standard peptide coupling reactions are also fundamental, enabling the systematic modification of the benzylamide portion of the molecule. pnas.org
Research Findings on Analog Design and Synthesis
Research into molecules structurally related to serine derivatives has provided a blueprint for the design of effective biological probes. Studies focusing on serine protease inhibitors and other enzyme modulators demonstrate key principles for analog creation.
Derivatization Strategies and Analog Synthesis for Research Purposes
Systematic Modification of the Serine Side Chain
The hydroxyl group of the serine side chain is a primary target for systematic modification due to its chemical reactivity and its potential to form hydrogen bonds, a key interaction in many biological systems. Altering this functional group can significantly impact a molecule's binding affinity and specificity.
Key derivatization strategies for the serine side chain include:
Alkylation and Acylation: The hydroxyl group can be converted into an ether or an ester. For instance, O-methylation, often achieved using reagents like methyl iodide or dimethyl sulfate, replaces the hydroxyl proton with a methyl group, thereby eliminating its hydrogen-bonding donor capability and increasing lipophilicity. google.com Similarly, acylation introduces an ester linkage, which can be used to append a wide variety of chemical groups. nih.gov These modifications are fundamental in probing the necessity of the hydroxyl group for biological activity.
Oxidation: The primary alcohol of the serine side chain can be oxidized to an aldehyde or a carboxylic acid. This transformation drastically alters the electronic and steric properties of the side chain, converting a neutral, hydrogen-bonding group into a reactive electrophile (aldehyde) or a negatively charged group (carboxylic acid). nih.gov
Replacement with Other Nucleophiles: The hydroxyl group can be substituted with other nucleophilic groups, such as a thiol (to form a cysteine analog) or an amine. The conversion of a serine residue into a cysteine residue has been demonstrated in studies on enzyme active sites, fundamentally altering the catalytic activity of the protein. nih.gov
Bioconjugation and Ligation: The serine side chain can serve as a handle for bioconjugation. Advanced methods like Serine/Threonine Ligation (STL) utilize the serine hydroxyl group for the chemoselective attachment of other peptides or molecular probes. bakerlab.orgpnas.org This strategy is particularly valuable for creating complex biomolecules and peptide-drug conjugates.
Chemical Alterations to the Benzylamide Moiety
The benzylamide moiety plays a crucial role in defining the structural and pharmacokinetic properties of Boc-D-Serine Benzylamide, contributing to its stability and lipophilicity. Modifications to this part of the molecule can influence its interaction with hydrophobic pockets in target proteins and alter its metabolic stability.
Common alteration strategies include:
Aromatic Ring Substitution: Introducing substituents onto the phenyl ring of the benzyl (B1604629) group is a classic medicinal chemistry approach to modulate activity. Electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the ring and its interaction capabilities (e.g., halogen bonding, dipole interactions). jst.go.jp The position of the substituent (ortho, meta, para) is also critical in determining the biological effect.
Replacement of the Benzyl Group: The entire benzyl group can be replaced with other alkyl or aryl amines to explore different steric and electronic requirements. For example, replacing benzylamine (B48309) with other amines, such as those containing different ring systems (e.g., pyridine, quinoline) or aliphatic chains, can lead to significant changes in biological activity. researchgate.net
Modifications to the Amide Linker: While less common, the amide bond itself can be modified. For example, N-methylation of the amide nitrogen can prevent hydrogen bond donation and introduce a conformational constraint, which can be useful for SAR studies.
Research on various benzamide-containing compounds demonstrates that these modifications can have a profound impact on biological activity, including antifungal, antimicrobial, and enzyme inhibitory properties. jst.go.jpmdpi.comnih.gov
Exploration of Different N-Protecting Groups and Their Impact on Reactivity
The two most common protecting group strategies in peptide synthesis are based on the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Their distinct chemical properties form the basis of orthogonal protection schemes.
| Protecting Group | Abbreviation | Cleavage Conditions | Characteristics |
| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic acid - TFA) peptide.com | Stable to bases; suitable for Boc/Bzl protection strategy. peptide.comthermofisher.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine (B6355638) in DMF) peptide.com | Labile to bases; allows for milder cleavage of side-chain protecting groups and resin linkage (Fmoc/tBu strategy). peptide.comthermofisher.com |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis; strong acids | A classic protecting group, often used in solution-phase synthesis. google.com |
| Trityl | Trt | Mildly acidic conditions | A bulky protecting group used to minimize certain side reactions. google.com |
The choice between Boc and Fmoc strategies has significant implications:
Reactivity and Side Reactions: The repeated acid treatment required for Boc removal throughout a synthesis can lead to cumulative side reactions, especially for long or sensitive peptide sequences. peptide.com The Fmoc strategy, which uses basic conditions for Nα-deprotection, avoids strong acid until the final cleavage step. thermofisher.com
Solubility: Protected peptide chains can sometimes have poor solubility, which hinders synthesis. The nature of the protecting groups contributes to this issue. To circumvent this, more polar protecting groups have been developed to enhance the solubility of synthetic intermediates. frontiersin.org
Orthogonality: An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. researchgate.net For example, in a molecule with both Fmoc and Boc groups, the Fmoc group can be removed with a base without affecting the Boc group, and the Boc group can be subsequently removed with an acid. This allows for site-specific modifications, such as side-chain derivatization. peptide.commdpi.comresearchgate.net
Therefore, while this compound is defined by its N-Boc group, synthesizing analogs with other protecting groups like Fmoc is a key strategy for accessing different synthetic pathways and performing selective chemical modifications.
Influence of Derivatization on Molecular Interactions and Biological Activity
The derivatization of this compound at its serine side chain, benzylamide moiety, or through the use of different protecting groups directly influences the resulting analog's three-dimensional structure, physicochemical properties, and ultimately, its biological activity. Structure-activity relationship (SAR) studies aim to correlate these chemical modifications with changes in molecular interactions and functional outcomes. mdpi.com
Serine Side Chain Modifications: The hydroxyl group is often a critical interaction point with biological targets, acting as a hydrogen bond donor and acceptor. Removing this capability through alkylation or its complete replacement can lead to a significant loss of potency, indicating a crucial role in binding. nih.gov Conversely, in some cases, removing a hydrogen-bonding group may enhance binding by reducing the entropic penalty of displacing water molecules from a hydrophobic binding pocket. The introduction of larger groups can probe the steric limits of a binding site. nih.govnih.gov
Benzylamide Moiety Alterations: The benzyl group often interacts with hydrophobic regions of a protein target. SAR studies on benzamide (B126) derivatives frequently show that the pattern of substitution on the aromatic ring dramatically affects potency. jst.go.jpmdpi.com For example, adding a halogen atom might introduce a favorable halogen bond with a backbone carbonyl, enhancing affinity. jst.go.jp Changing the substituent pattern can also reorient the molecule within the binding site, leading to different interactions and activity profiles. researchgate.net
Systematic derivatization and subsequent biological evaluation are fundamental to the process of drug design and the development of chemical probes. nih.gov Studies on various peptide and small molecule series show that even minor structural changes, such as substituting one amino acid for another (e.g., Ser for Ala), can result in dramatic shifts in biological potency, providing deep insights into the molecular recognition events that govern biological processes. mdpi.com
Advanced Analytical Methodologies for Research and Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the analysis of Boc-D-Serine Benzylamide, offering high-resolution separation for both chemical and chiral purity assessment. The presence of chromophores, such as the benzyl (B1604629) group, allows for straightforward detection using UV detectors. google.com
Chemical Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the most common mode used to determine the chemical purity of this compound and its precursors. This technique separates the target compound from impurities generated during synthesis, such as unreacted starting materials or byproducts. For instance, in syntheses related to the drug Lacosamide (B1674222), where Boc-D-serine derivatives are key intermediates, HPLC is used to monitor reaction completion and quantify purity. clearsynth.comgoogle.comgoogle.com Research has shown that the chemical purity of related intermediates can be improved to above 99% through purification processes guided by HPLC analysis. acs.orgacs.org
Chiral Purity Determination: Ensuring the enantiomeric purity of this compound is critical, as the stereochemistry of such intermediates dictates the biological activity of the final product. Partial racemization can be a significant issue during synthesis. acs.org Chiral HPLC methods are developed to separate the D- and L-enantiomers. This is often achieved using chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides, which have demonstrated broad selectivity for N-protected amino acids like t-BOC derivatives. sigmaaldrich.com Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that are separable on standard reversed-phase columns. akjournals.comresearchgate.netnih.gov Studies on the synthesis of lacosamide from N-Boc-D-serine have reported the enhancement of chiral purity from 93-94% to over 99% after purification steps, with HPLC being the primary analytical tool for verification. acs.orgacs.org The resolution values for separating serine enantiomers using such methods have been reported to be greater than 2.14, indicating excellent separation. researchgate.net
Table 1: Illustrative HPLC Conditions for Analysis of Related Boc-D-Serine Derivatives This table provides examples of conditions used for analyzing compounds structurally related to this compound, as specific parameters for the title compound are proprietary or vary between laboratories. The principles are directly applicable.
| Parameter | Chemical Purity Analysis | Chiral Purity Analysis |
|---|---|---|
| Column | Agilent Eclipse XDB-C18 (5 μm, 4.6 mm × 250 mm) acs.org | CHIROBIOTIC T (Teicoplanin CSP) sigmaaldrich.com |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., 20 mM 1-octane sulfonic acid sodium salt, pH 2.1) acs.org | Reversed-phase mode with volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min google.com | Typically 0.5 - 1.5 mL/min |
| Column Temperature | 30 °C google.com | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at 210 nm google.com | UV at 210 nm or 265 nm rsc.org |
| Reported Purity | Initial: ~97%, Post-purification: >99% acs.orgacs.org | Initial: ~93%, Post-purification: >99% acs.orgacs.org |
Chromatographic Techniques for Separation of Complex Mixtures
During the synthesis of this compound, the crude product exists within a complex mixture containing unreacted starting materials (e.g., N-Boc-D-serine, benzylamine), coupling reagents (e.g., DCC, T3P®), and various side products. Chromatographic techniques are essential for isolating the desired compound from this matrix.
Preparative Column Chromatography: Flash column chromatography over silica (B1680970) gel is a standard and widely used preparative technique for the purification of this compound and similar compounds on a laboratory scale. beilstein-journals.org The choice of eluent (mobile phase) is critical for achieving effective separation. A solvent system of petroleum ether and ethyl acetate is commonly employed, with the polarity adjusted to ensure the target compound elutes with an appropriate retention factor (Rf), separate from impurities. beilstein-journals.org This method is effective for removing both more polar and less polar contaminants.
Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) is used as a rapid, qualitative tool to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. It is also invaluable for optimizing the solvent system for subsequent preparative column chromatography.
Reversed-Phase Chromatography: While analytical RP-HPLC is used for purity assessment as described above, preparative RP-HPLC can be employed for high-resolution purification of this compound, especially when impurities are structurally very similar to the product. This technique separates compounds based on their hydrophobicity and is particularly useful for purifying polar and non-volatile compounds. The use of volatile buffers in the mobile phase facilitates product recovery by simple evaporation. sigmaaldrich.com
Table 2: Comparison of Chromatographic Techniques for this compound
| Technique | Principle | Primary Application | Stationary Phase | Typical Mobile Phase |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Adsorption | Reaction monitoring, solvent system optimization | Silica gel on a plate | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Preparative Column Chromatography | Adsorption | Product isolation and purification from reaction mixtures | Silica Gel beilstein-journals.org | Petroleum Ether/Ethyl Acetate beilstein-journals.org |
| High-Performance Liquid Chromatography (HPLC) | Partition (Reversed-Phase) or Chiral Recognition | Quantitative chemical and chiral purity analysis | C18-modified silica acs.org or Chiral Stationary Phase (CSP) sigmaaldrich.com | Acetonitrile/Aqueous Buffer acs.org |
Integration of Spectroscopic Methods for Mechanistic Elucidation
To confirm the structure of this compound and to understand the mechanisms of its formation, spectroscopic methods are integrated with chromatographic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H NMR confirms the presence of all key structural motifs, including the characteristic singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, signals for the serine backbone protons, and resonances corresponding to the protons of the benzyl group. researchgate.netderpharmachemica.com ¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons of the carbamate (B1207046) and the amide, the quaternary carbon of the Boc group, and the carbons of the serine and benzyl moieties. derpharmachemica.com These techniques are crucial for verifying that the desired amide coupling has occurred and that the protective group remains intact.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. Techniques like Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), can detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. derpharmachemica.comchemicea.com This confirms the elemental composition and helps in identifying impurities and byproducts in the reaction mixture by their molecular weights.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the N-H stretch of the carbamate and amide, the C=O stretch of the carbamate (~1720 cm⁻¹) and the amide I band, and the O-H stretch from the serine side-chain. researchgate.netderpharmachemica.com Monitoring the appearance or disappearance of these bands can provide insight into the reaction progress.
By combining the separation power of chromatography with the detailed structural information from spectroscopy, researchers can fully characterize this compound, confirm its successful synthesis, and elucidate the mechanisms of its formation and potential side reactions.
Table 3: Key Spectroscopic Data for Characterization of this compound and Related Structures
| Technique | Characteristic Signal/Value | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ ≈ 1.4 ppm (singlet, 9H) | Protons of the tert-butyl group in the Boc protector. | derpharmachemica.com |
| δ ≈ 3.6-4.4 ppm (multiplets) | Protons of the serine backbone (α-CH and β-CH₂). | derpharmachemica.com | |
| δ ≈ 7.2-7.4 ppm (multiplet, 5H) | Aromatic protons of the benzyl group. | derpharmachemica.com | |
| ¹³C NMR | δ ≈ 28 ppm | Methyl carbons of the Boc group. | derpharmachemica.com |
| δ ≈ 80 ppm | Quaternary carbon of the Boc group. | derpharmachemica.com | |
| δ ≈ 156 ppm | Carbonyl carbon of the Boc-carbamate. | derpharmachemica.com | |
| δ ≈ 170 ppm | Carbonyl carbon of the benzylamide. | derpharmachemica.com | |
| Mass Spec. (ESI-MS) | m/z ≈ 295 [M+H]⁺, 317 [M+Na]⁺ | Confirms the molecular weight of this compound (C₁₅H₂₂N₂O₄, MW: 294.35). | derpharmachemica.comchemicea.com |
| IR (KBr, cm⁻¹) | ~3400 cm⁻¹ | O-H and N-H stretching vibrations. | researchgate.net |
| ~2980 cm⁻¹ | C-H stretching of alkyl groups. | researchgate.net | |
| ~1720 cm⁻¹ | C=O stretching of the carbamate. | researchgate.net |
Future Directions and Emerging Research Avenues for Boc D Serine Benzylamide
Integration with Flow Chemistry and Automated Synthesis
The integration of Boc-D-serine benzylamide into flow chemistry and automated synthesis platforms presents a promising avenue for enhancing the efficiency, reproducibility, and scalability of processes involving this compound. Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, which can be particularly advantageous for the synthesis of peptide-based structures where precision is paramount. nih.gov
Automated synthesis platforms, often coupled with flow chemistry systems, can significantly accelerate the production of molecules derived from this compound. researchgate.net These systems enable the rapid and sequential addition of reagents and purification steps, minimizing manual intervention and the potential for human error. For instance, the synthesis of peptide fragments, a key application of this compound, can be streamlined to incorporate an amino acid residue in a fraction of the time required by traditional batch methods. nih.gov Research has demonstrated that flow-based systems can reduce the cycle time for adding a single amino acid to mere minutes, a substantial improvement over the hours often needed in conventional solid-phase peptide synthesis (SPPS). nih.gov
The benefits of adopting these technologies for reactions involving this compound include:
Improved Yield and Purity: Precise control over reaction conditions minimizes the formation of byproducts, leading to higher yields and purities of the final product. researchgate.net
Enhanced Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with handling potentially hazardous reagents.
Scalability: Flow chemistry processes can be readily scaled up by extending the operational time or by running multiple reactors in parallel, facilitating a smoother transition from laboratory-scale research to industrial production.
Process Analytical Technology (PAT) Integration: Flow systems are well-suited for the integration of real-time analytical tools to monitor reaction progress and ensure quality control. researchgate.net
The development of robust and optimized flow chemistry protocols for the synthesis and subsequent modification of this compound will be crucial for unlocking its full potential in various applications, from pharmaceutical development to materials science. rsc.org
Potential Applications in Chemical Biology Tool Development
This compound serves as a valuable scaffold for the development of sophisticated chemical biology tools designed to probe and manipulate biological systems. Its inherent structural features, including a protected amine, a chiral center, and a modifiable benzylamide group, provide a versatile platform for creating molecules with tailored functions.
One significant area of application is in the design of inhibitors for specific enzymes, particularly metallo-aminopeptidases. nih.gov By modifying the core structure of this compound, researchers can develop potent and selective inhibitors for therapeutic targets. The development of such tools is critical for understanding the biological roles of these enzymes and for validating them as drug targets. nih.gov
Furthermore, the principles of bioconjugation can be applied to this compound to create novel molecular probes. mpg.de For example, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be attached to the benzylamide moiety or the deprotected N-terminus. These functionalized derivatives can then be used in a variety of applications, including:
Bioimaging: Visualizing the localization and dynamics of target proteins or cellular processes. mpg.de
Affinity-based Assays: Identifying and quantifying protein-small molecule interactions.
Target Identification: Elucidating the molecular targets of bioactive compounds.
The ability to introduce non-natural amino acids and other functionalities through chemical synthesis starting from building blocks like this compound expands the toolbox available to chemical biologists for dissecting complex biological pathways with high precision. The development of modular chemical tools based on this scaffold holds immense potential for advancing our understanding of fundamental biology and for the discovery of new therapeutic strategies. nih.gov
Advanced Research in Hit-to-Lead Generation for Molecular Targets
In the realm of drug discovery, this compound and its derivatives represent a valuable starting point for hit-to-lead generation campaigns targeting a variety of molecular targets. canambioresearch.com The "hit-to-lead" phase of drug discovery focuses on transforming initial "hit" compounds, often identified through high-throughput screening, into more potent and drug-like "lead" compounds through systematic chemical modification and optimization. canambioresearch.combioblocks.com
The structural features of this compound make it an attractive scaffold for this process. The Boc-protecting group allows for selective chemical manipulation at the N-terminus, while the benzylamide and the serine hydroxyl group offer additional sites for modification to explore the structure-activity relationship (SAR). This allows medicinal chemists to rapidly generate libraries of analogues to improve properties such as potency, selectivity, and pharmacokinetic profiles. canambioresearch.com
Advanced computational and experimental approaches are being integrated to accelerate the hit-to-lead process:
Structure-Aided Drug Design (SADD): X-ray crystallography and molecular modeling can provide detailed insights into how derivatives of this compound bind to their target proteins. plos.org This information guides the rational design of new compounds with improved binding affinity and selectivity. plos.orgacs.org
Fragment-Based Lead Generation (FBLG): this compound can be considered a fragment that can be linked to other small molecules or expanded upon to create more potent inhibitors. plos.org This approach has been successful in developing inhibitors for enzymes like activated factor XI (FXIa). plos.org
Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to synthesize large, diverse libraries of compounds based on the this compound scaffold. researchgate.net These libraries can then be screened to identify compounds with desired biological activities.
Through these advanced methodologies, research efforts can systematically evolve initial hits derived from or related to this compound into promising lead candidates for further preclinical and clinical development. canambioresearch.combioblocks.com
Exploration in Novel Bioconjugation Methodologies
The unique chemical handles present in this compound make it an intriguing substrate for the exploration and development of novel bioconjugation methodologies. Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical science, enabling the creation of complex functional molecules like antibody-drug conjugates (ADCs). nih.gov
The hydroxyl group of the serine residue and the potential for modification of the benzylamide ring or deprotection and functionalization of the N-terminus offer multiple points for chemical ligation. Research in this area could focus on developing new site-specific conjugation strategies that are highly efficient, chemoselective, and proceed under mild, biocompatible conditions. mpg.de
Potential research directions include:
Enzymatic Conjugation: Utilizing enzymes to catalyze the site-specific attachment of molecules to the this compound scaffold. This approach offers high specificity and can be performed in aqueous environments.
Click Chemistry: Employing bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate this compound derivatives to other molecules. This requires the introduction of azide (B81097) or alkyne functionalities onto the scaffold.
Development of Novel Linkers: Designing and synthesizing new linker molecules that can be attached to this compound to control the release of conjugated payloads or to modulate the properties of the final bioconjugate. nih.gov
Conjugation to Non-natural Amino Acids: Incorporating this compound derivatives into peptides and proteins containing non-natural amino acids, which can then serve as unique handles for subsequent conjugation reactions.
By exploring these and other innovative bioconjugation techniques, the utility of this compound can be extended beyond its current applications, paving the way for the creation of novel biotherapeutics, diagnostic agents, and advanced research tools. mpg.de
Q & A
Q. What are the critical steps in synthesizing Boc-D-Serine Benzylamide, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves coupling Boc-D-Serine with benzylamine derivatives under activated carboxyl conditions. Key steps include:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .
- Coupling Agents : Employing carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to activate the carboxyl group for amide bond formation.
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products . Yield and purity are highly sensitive to stoichiometric ratios, temperature control (e.g., maintaining 0–5°C during exothermic steps), and moisture exclusion.
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by verifying Boc group presence (δ ~1.4 ppm for tert-butyl), serine backbone protons, and benzylamide aromatic signals (δ ~7.3 ppm). Coupling constants (e.g., J = 8–9 Hz for amide protons) validate stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches the theoretical mass (C₁₄H₂₀N₂O₃: 264.1474 g/mol).
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98% recommended for research-grade material) .
Q. How can researchers design a reproducible protocol for this compound synthesis?
- Stepwise Documentation : Detail reagent equivalents, solvent volumes, and reaction times. For example, use 1.2 equivalents of benzylamine to ensure complete coupling .
- Quality Control : Implement in-process checks (TLC or LC-MS) to monitor reaction progress.
- Batch Consistency : Standardize purification methods (e.g., gradient elution in column chromatography) and validate reproducibility across ≥3 independent syntheses .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity data across studies?
- Source Verification : Cross-check compound purity (e.g., via COSY NMR to detect diastereomeric impurities) and storage conditions (moisture-sensitive degradation can alter activity) .
- Assay Standardization : Compare bioactivity protocols (e.g., cell-based vs. enzyme inhibition assays) and control for variables like solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate data heterogeneity and identify outliers linked to methodological differences .
Q. How can synthetic routes be optimized to minimize byproducts like O-methylated derivatives or racemization?
- Racemization Mitigation : Use low-temperature conditions (<5°C) during coupling and avoid basic environments that promote serine β-elimination .
- Selective Protecting Groups : Replace Boc with Fmoc if racemization persists, though this may require alternate deprotection strategies (e.g., piperidine).
- Byproduct Analysis : Employ LC-MS to track side products. For example, O-methylation can be suppressed by reducing methanol content in reaction mixtures .
Q. What methodologies are effective for studying this compound’s conformational stability under physiological conditions?
- Circular Dichroism (CD) : Monitor secondary structure changes (e.g., β-turn propensity) in aqueous buffers at varying pH (4–8) .
- Molecular Dynamics (MD) Simulations : Predict stability of the D-serine stereocenter and benzylamide moiety in lipid bilayer models (e.g., POPC membranes) .
- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and quantify degradation via HPLC-UV .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s receptor binding?
- Docking Validation : Cross-validate docking scores (AutoDock Vina, Glide) with experimental IC₅₀ values using mutational analysis (e.g., alanine scanning of target receptors) .
- Solvent Correction : Account for solvation effects in simulations (e.g., implicit solvent models like GB/SA) to improve binding affinity predictions .
- Structural Biology : Co-crystallize the compound with its target (e.g., NMDA receptors) to resolve atomic-level interactions and refine computational models .
Methodological Guidelines
- Data Contradiction Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
- Experimental Design : Align with IB Chemistry EE criteria, emphasizing hypothesis-driven research, controlled variables, and transparent data reporting .
- Ethical Compliance : For studies involving biological systems, ensure protocols adhere to institutional review boards (IRBs) and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
